Hydroquinidine 2,5-diphenyl-4,6-pyri-midinediyl diether
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Overview
Description
Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether is a complex organic compound with the empirical formula C56H60N6O4 and a molecular weight of 881.11 g/mol . This compound is known for its application in various enantioselective catalytic processes, making it a valuable tool in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether involves multiple steps, typically starting with the preparation of quinidine derivatives. The reaction conditions often include the use of solvents such as methanol and specific catalysts to achieve the desired optical activity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification . The reaction conditions are carefully controlled to maintain the optical activity and structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include dialkyl azodicarboxylates for allylic amination and specific catalysts for enantioselective reactions . The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the enantioselective allylic amination of alkylidene cyanoacetates with dialkyl azodicarboxylates results in the formation of chiral amines .
Scientific Research Applications
Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether
- Hydroquinidine 4 (1H)-Pyrimidinone, 6-hydroxy-5-methyl-
- 4,6-Dimethoxy-2-methylpyrimidine
- 4- (3-Methoxypropyl)piperidine
Uniqueness
Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether stands out due to its high optical activity and its ability to catalyze a wide range of enantioselective reactions. Its unique structure allows for the formation of highly specific chiral products, making it invaluable in both research and industrial applications .
Properties
Molecular Formula |
C56H60N6O4 |
---|---|
Molecular Weight |
881.1 g/mol |
IUPAC Name |
4-[[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline |
InChI |
InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49+,50+,52?,53?/m0/s1 |
InChI Key |
SWKRDCRSJPRVNF-HJPMTFKLSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
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